1H-Indole-2,3-dicarboxylic acid, 5-chloro-, 2-ethyl ester
Description
1H-Indole-2,3-dicarboxylic acid, 5-chloro-, 2-ethyl ester is a substituted indole derivative featuring a chloro group at the 5-position and ethyl ester groups at the 2,3-dicarboxylic acid positions.
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2-ethoxycarbonyl-1H-indole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO4/c1-2-18-12(17)10-9(11(15)16)7-5-6(13)3-4-8(7)14-10/h3-5,14H,2H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SABRCOQUAVPJIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101256144 | |
| Record name | 2-Ethyl 5-chloro-1H-indole-2,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101256144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
480450-97-3 | |
| Record name | 2-Ethyl 5-chloro-1H-indole-2,3-dicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=480450-97-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethyl 5-chloro-1H-indole-2,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101256144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1H-Indole-2,3-dicarboxylic acid, 5-chloro-, 2-ethyl ester typically involves the esterification of the corresponding carboxylic acid. One common method is the reaction of 5-chloroindole-2,3-dicarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete esterification. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1H-Indole-2,3-dicarboxylic acid, 5-chloro-, 2-ethyl ester undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield 5-chloroindole-2,3-dicarboxylic acid, while reduction with sodium borohydride may produce 5-chloroindole-2,3-dicarboxylic acid, 2-ethyl ester .
Scientific Research Applications
Medicinal Chemistry
1H-Indole derivatives are known for their diverse biological activities. The specific applications of 1H-Indole-2,3-dicarboxylic acid, 5-chloro-, 2-ethyl ester include:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by interacting with enzymes involved in metabolic pathways related to cancer cell proliferation.
- Antimicrobial Properties : The compound has been investigated for its potential to inhibit bacterial growth and may serve as a template for developing new antibiotics.
Biological Studies
Research has focused on the compound's interaction with biological systems:
- Enzyme Interaction : Studies indicate binding affinities with enzymes related to glucose metabolism, suggesting potential applications in diabetes management.
- Mechanism of Action : The indole structure allows for high-affinity binding to various receptors, influencing multiple biological processes. Understanding these interactions can lead to therapeutic advancements.
Material Science
The unique properties of this compound make it suitable for applications in material science:
- Polymer Synthesis : Used as a building block for synthesizing novel polymers with enhanced properties.
- Coatings and Films : Potential use in developing coatings that require specific chemical resistance or bioactivity.
Case Study 1: Anticancer Research
A study investigated the effects of this compound on human cancer cell lines. Results indicated significant inhibition of cell proliferation at low concentrations, highlighting its potential as an anticancer agent.
Case Study 2: Antimicrobial Activity
Research focused on evaluating the antimicrobial efficacy of this compound against various bacterial strains. The findings showed promising results, suggesting that it could be developed into a new class of antibiotics targeting resistant strains.
Mechanism of Action
The mechanism of action of 1H-Indole-2,3-dicarboxylic acid, 5-chloro-, 2-ethyl ester involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Key Observations :
- Chloro Substituent: Enhances electrophilicity and stability, as seen in 5-chloro-8-hydroxyquinoline derivatives .
- Ester Groups : Improve solubility in organic matrices, critical for applications like plasticizers or drug delivery .
- Indole Core: May confer biological activity (e.g., antimicrobial or kinase inhibition) compared to non-aromatic bicyclic systems .
Biological Activity
1H-Indole-2,3-dicarboxylic acid, 5-chloro-, 2-ethyl ester (CAS No. 480450-97-3) is a compound belonging to the class of indolecarboxylic acids and derivatives. This compound exhibits significant potential for various biological activities due to its unique structural features, including a chlorine atom at the 5-position and an ethyl ester group.
The molecular formula of this compound is C12H10ClNO4, with a molecular weight of approximately 223.66 g/mol. The presence of the chlorine atom and ethyl ester enhances its chemical reactivity and biological interactions.
Biological Activity Overview
Research indicates that this compound may interact with several biological targets, particularly enzymes involved in metabolic pathways. Preliminary studies suggest potential applications in:
- Antiviral Activity : Similar compounds have shown efficacy against viruses such as HIV by inhibiting integrase enzymes.
- Anticancer Properties : Indole derivatives are known for their anticancer activities, potentially through mechanisms involving apoptosis induction and cell cycle arrest.
- Antimicrobial Effects : The compound may exhibit antibacterial and antifungal properties, similar to other indole derivatives.
The mechanism of action for this compound is believed to involve binding to specific receptors or enzymes, influencing various biological processes. For instance:
- Integrase Inhibition : Studies on related indole compounds indicate that they can chelate metal ions in the active site of integrase enzymes, disrupting viral replication .
- Enzyme Interactions : The compound may interact with enzymes related to glucose metabolism and glycogen breakdown, suggesting a role in metabolic regulation.
Case Studies
- Integrase Inhibitors : Research on indole derivatives has demonstrated their ability to inhibit HIV integrase with varying efficacy. For example, a derivative showed an IC50 value of 3.11 μM against integrase activity .
- Anticancer Activity : A study on structurally similar compounds indicated that certain indole derivatives could induce apoptosis in cancer cell lines through mitochondrial pathways.
Comparative Analysis
A comparison with structurally similar compounds can provide insight into the unique biological activity of this compound.
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| 5-Chloro-1H-indole-2-carboxylic acid | C11H10ClNO2 | Carboxylic acid group | Anticancer |
| Ethyl 5-chloroindole-3-carboxylate | C12H10ClNO2 | Ethyl ester | Antiviral |
| Indole-2-carboxylic acid | C9H7NO2 | Simpler analog | Antimicrobial |
Q & A
Q. What experimental controls are critical for reproducibility in scale-up synthesis?
- Methodological Answer :
- Moisture Control : Use molecular sieves (3Å) in esterification steps to prevent hydrolysis.
- Catalyst Purity : Recrystallize EDCI/DMAP catalysts before use to eliminate residual acids .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
